molecular formula C13H12O3 B121047 (S)-a-Methoxy-2-naphthylacetic acid CAS No. 157134-51-5

(S)-a-Methoxy-2-naphthylacetic acid

Cat. No.: B121047
CAS No.: 157134-51-5
M. Wt: 216.23 g/mol
InChI Key: OQVFHDWREDKUCW-LBPRGKRZSA-N
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Description

(S)-α-Methoxy-2-naphthylacetic acid is an organic compound that belongs to the class of naphthylacetic acids It is characterized by the presence of a methoxy group attached to the alpha position of the naphthalene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-α-Methoxy-2-naphthylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-naphthol, which undergoes methylation to form 2-methoxynaphthalene.

    Bromination: The 2-methoxynaphthalene is then brominated at the alpha position to yield 2-bromo-1-methoxynaphthalene.

    Grignard Reaction: The brominated compound is subjected to a Grignard reaction with methyl magnesium bromide to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is then carboxylated using carbon dioxide to produce (S)-α-Methoxy-2-naphthylacetic acid.

Industrial Production Methods: In an industrial setting, the production of (S)-α-Methoxy-2-naphthylacetic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-α-Methoxy-2-naphthylacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (S)-α-Hydroxy-2-naphthylacetic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol, yielding (S)-α-Methoxy-2-naphthylmethanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: (S)-α-Hydroxy-2-naphthylacetic acid.

    Reduction: (S)-α-Methoxy-2-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-α-Methoxy-2-naphthylacetic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-α-Methoxy-2-naphthylacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

    ®-α-Methoxy-2-naphthylacetic acid: The enantiomer of (S)-α-Methoxy-2-naphthylacetic acid, which may exhibit different biological activities.

    2-Naphthylacetic acid: Lacks the methoxy group and may have different chemical and biological properties.

    α-Methoxyphenylacetic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness: (S)-α-Methoxy-2-naphthylacetic acid is unique due to its specific stereochemistry and the presence of both a methoxy group and a naphthalene ring. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2S)-2-methoxy-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVFHDWREDKUCW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157134-51-5
Record name (S)-α-Methoxy-2-naphthylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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